5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
Scientific Research Applications
Green Synthesis and Anticancer Activity
A green one-pot synthesis method has been developed for novel compounds that demonstrate significant anticancer activity against various cancer cell lines, including breast, liver, and colon cancer. This method emphasizes eco-friendly synthesis without the need for catalysts, utilizing water as a solvent (Ali et al., 2021).
Synthesis of N-confused Porphyrin Derivatives
Research has shown the effective synthesis of N-confused porphyrin derivatives, highlighting the versatility of compounds similar to 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one in forming complex structures with potential applications in materials science and catalysis (Li et al., 2011).
Development of Azo Dyes Incorporating Pyrazolone Moiety
A series of thiophene-based azo dyes incorporating the pyrazolone moiety have been synthesized, showcasing the utility of related compounds in the development of dyes with high extinction coefficients and potential applications in textiles (Gouda et al., 2016).
Ultrasound-promoted Synthesis
The use of ultrasound irradiation has facilitated the regioselective synthesis of fused polycyclic compounds, demonstrating an innovative approach to chemical synthesis that could be applicable to compounds with similar structures (Nikpassand et al., 2010).
Tautomerism and Molecular Structure
Studies have focused on the tautomerism and molecular structure of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-ones, revealing insights into their chemical behavior and potential applications in designing compounds with specific properties (Rockley & Summers, 1981).
Future Directions
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(11(19)18-17-7)6-16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNHVZVDWBZITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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